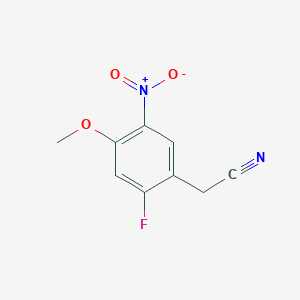
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is an organic compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol It is a derivative of benzeneacetonitrile, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile as the key starting material. . The overall yield of the synthesis can vary, but careful control of reaction conditions can optimize the production of the desired compound.
Analyse Chemischer Reaktionen
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluorine.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials with unique properties, such as fluorinated polymers.
The compound’s versatility in undergoing various chemical transformations makes it valuable in these fields .
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is primarily related to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile can be compared with other similar compounds, such as:
4-Fluoro-2-Methoxy-5-nitroaniline: This compound shares similar functional groups but differs in the position of the acetonitrile group.
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: This compound has a hydroxymethyl group instead of a nitro group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C9H7FN2O3 |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9-5-7(10)6(2-3-11)4-8(9)12(13)14/h4-5H,2H2,1H3 |
InChI-Schlüssel |
ZNNRIJZENIHQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)CC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)

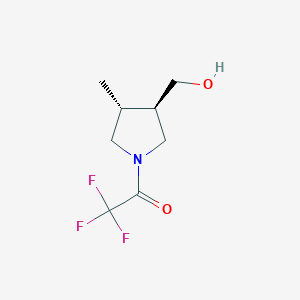
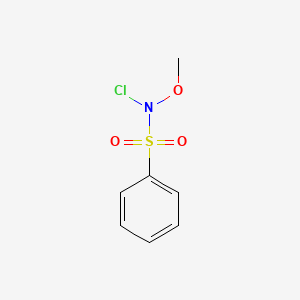
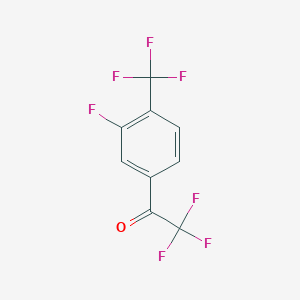
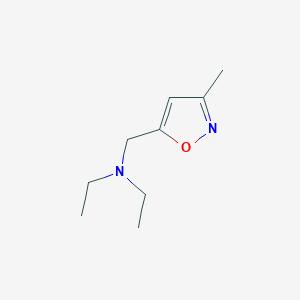
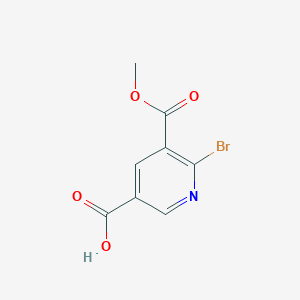


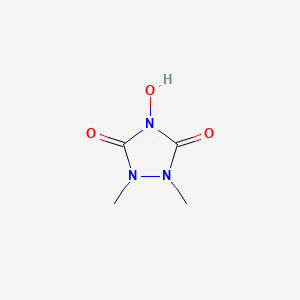
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
